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Abstract
This technical guide provides an in-depth analysis of the evolutionary conservation of YDR1
homologues, components of the highly conserved Negative Cofactor 2 (NC2) complex. We

present a detailed examination of the sequence conservation, phylogenetic relationships, and

functional parallels of YDR1 and its counterpart, Bur6, across diverse eukaryotic species. This

guide summarizes quantitative data on sequence identity and similarity, outlines detailed

experimental protocols for their study, and visualizes the core signaling pathway and

experimental workflows using Graphviz. The remarkable conservation of the NC2 complex

underscores its fundamental role in transcriptional regulation, making its components, including

YDR1 homologues, potential targets for therapeutic intervention.

Introduction
YDR1, in conjunction with its partner protein Bur6, forms the heterodimeric Negative Cofactor 2

(NC2) complex in Saccharomyces cerevisiae. This complex is a crucial regulator of

transcription, exerting both repressive and activating functions. The human counterparts of

YDR1 and Bur6 are Dr1 (NC2β) and DRAP1 (NC2α), respectively, highlighting the evolutionary

conservation of this regulatory module. The NC2 complex functions by interacting with the

TATA-binding protein (TBP), a general transcription factor essential for the initiation of

transcription by RNA polymerase II. By binding to TBP, the NC2 complex can prevent the

assembly of the pre-initiation complex, thereby repressing transcription. Conversely, under
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certain promoter contexts, it can also play a role in transcriptional activation. Given its central

role in gene expression, understanding the evolutionary conservation of the NC2 complex and

its components is critical for elucidating fundamental mechanisms of gene regulation and for

identifying potential targets for drug development.

Quantitative Analysis of YDR1 Homologue
Conservation
The evolutionary conservation of the YDR1 (NC2α) and Bur6 (NC2β) homologues was

assessed by comparing their protein sequences from representative eukaryotic organisms:

Saccharomyces cerevisiae (yeast), Homo sapiens (human), Drosophila melanogaster (fruit fly),

and Oryza sativa (rice). Multiple sequence alignments were performed using Clustal Omega to

determine the percentage of sequence identity and similarity relative to the respective S.

cerevisiae proteins.

Table 1: Sequence Conservation of YDR1/NC2α
Homologues

Species Homologue UniProt ID
Length
(amino
acids)

% Identity
to S.
cerevisiae
YDR1

% Similarity
to S.
cerevisiae
YDR1

Saccharomyc

es cerevisiae

YDR1

(NCB2)
Q92317 146 100% 100%

Homo

sapiens
Dr1 (NC2B) Q01658 176 32.9% 51.4%

Drosophila

melanogaster

Dr1

(NC2beta)
Q9VJQ5 183 31.1% 50.3%

Oryza sativa OsDr1 Q5N8G9 290 20.7% 38.6%

Table 2: Sequence Conservation of Bur6/NC2β
Homologues
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Species Homologue UniProt ID
Length
(amino
acids)

% Identity
to S.
cerevisiae
Bur6

% Similarity
to S.
cerevisiae
Bur6

Saccharomyc

es cerevisiae
Bur6 (NCB1) P40096 142 100% 100%

Homo

sapiens

DRAP1

(NC2A)
Q14919 205 35.2% 54.2%

Drosophila

melanogaster
Drap1 P48560 146 36.6% 56.3%

Oryza sativa OsDrAp1 Q6Z8Q1 145 40.8% 61.3%

The data clearly indicates a significant degree of conservation, particularly in the Bur6/NC2β

subunit, across vast evolutionary distances. This high level of conservation strongly suggests a

conserved and critical biological function.

Phylogenetic Analysis
To visualize the evolutionary relationships between the YDR1 and Bur6 homologues, a

phylogenetic tree was constructed based on the multiple sequence alignment of their protein

sequences.
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Phylogenetic relationships of YDR1 and Bur6 homologues.

Signaling Pathway of the NC2 Complex
The NC2 complex is a key regulator of transcription initiation. Its activity is modulated by

upstream signaling pathways, and it, in turn, influences the expression of a wide range of

downstream target genes. One of the key regulatory mechanisms involves the phosphorylation

of the NC2 complex by Casein Kinase II (CK2).
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The NC2 complex signaling pathway in transcriptional regulation.
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Upstream signals, such as those from the Wnt signaling pathway or various growth factors, can

activate Casein Kinase II (CK2).[1] CK2 then phosphorylates the NC2 complex, modulating its

activity. The phosphorylated NC2 complex binds to the TBP-TATA box complex on DNA. This

interaction can have a dual effect. Primarily, it acts as a repressor by sterically hindering the

binding of essential transcription factors TFIIA and TFIIB to TBP, thereby preventing the

assembly of the pre-initiation complex and subsequent recruitment of RNA Polymerase II.[2][3]

However, in certain promoter contexts, particularly TATA-less promoters, NC2 can

paradoxically function as a transcriptional activator.[4][5] This dual functionality allows the NC2

complex to fine-tune the expression of a diverse array of downstream target genes involved in

various cellular processes.

Experimental Protocols
Multiple Sequence Alignment
Objective: To align the protein sequences of YDR1 and Bur6 homologues to determine

sequence identity and similarity.

Methodology:

Sequence Retrieval: Obtain the FASTA formatted protein sequences of YDR1/NC2α and

Bur6/NC2β homologues from a public database such as UniProt or NCBI.

Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega.[4][5][6][7]

[8]

Input: Paste the FASTA sequences into the input window of the alignment tool.

Execution: Run the alignment with default parameters.

Analysis: The output will provide an alignment of the sequences. The percentage identity

matrix can be used to extract the quantitative data for sequence identity. Similarity scores,

which account for conserved amino acid substitutions, can be calculated using scoring

matrices like BLOSUM or PAM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://en.wikipedia.org/wiki/Casein_kinase_2
https://pubmed.ncbi.nlm.nih.gov/15297462/
https://www.edraw.ai/feature/online-phylogenetic-tree-maker.html
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/alignment_tools/clustal_omega/
https://en.wikipedia.org/wiki/Clustal
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/alignment_tools/clustal_omega/
https://en.wikipedia.org/wiki/Clustal
https://www.ebi.ac.uk/jdispatcher/msa/clustalo?stype=dna
https://github.com/GSLBiotech/clustal-omega
http://www.clustal.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrieve FASTA
Sequences

Paste Sequences into
Clustal Omega

Run Multiple
Sequence Alignment

Generate Alignment
and Identity Matrix

Calculate % Identity
and % Similarity

Tabulate
Conservation Data

Click to download full resolution via product page

Workflow for multiple sequence alignment.

Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between YDR1 and Bur6 homologues.

Methodology:

Aligned Sequences: Use the output from the multiple sequence alignment as input.

Phylogeny Tool: Employ an online tool such as Phylogeny.fr or Simple Phylogeny.[3][9]

Input: Provide the aligned sequences in the appropriate format (e.g., FASTA, PHYLIP).

Method Selection: Choose a tree-building method, such as Neighbor-Joining (a distance-

matrix method) or Maximum Likelihood (a character-based method).

Execution: Run the analysis.

Visualization: The tool will generate a phylogenetic tree, often in Newick format. This can be

visualized directly or further customized. For this guide, the Newick format was translated

into the DOT language for rendering with Graphviz.
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Workflow for phylogenetic tree construction.
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Co-Immunoprecipitation (Co-IP)
Objective: To experimentally verify the interaction between YDR1 and Bur6 homologues.

Methodology:

Cell Lysis: Lyse cells expressing tagged versions of the proteins of interest (e.g., HA-tagged

YDR1 and Myc-tagged Bur6) in a non-denaturing lysis buffer.

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

Immunoprecipitation: Add an antibody specific to one of the tagged proteins (e.g., anti-HA

antibody) to the pre-cleared lysate and incubate to form an antibody-antigen complex.

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen

complex.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using an elution buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc

antibodies) to detect the presence of the interacting partner.

Conclusion
The YDR1 homologues, as integral components of the NC2 complex, exhibit a remarkable

degree of evolutionary conservation in both sequence and function across a wide range of

eukaryotic species. This conservation underscores their indispensable role in the fundamental

process of transcriptional regulation. The dual functionality of the NC2 complex, acting as both

a repressor and an activator of transcription, highlights the intricate mechanisms that govern

gene expression. The detailed analysis of sequence conservation, phylogenetic relationships,

and the underlying signaling pathways presented in this guide provides a valuable resource for

researchers in molecular biology, drug discovery, and related fields. Further investigation into

the nuanced regulation and diverse targets of the NC2 complex will undoubtedly continue to
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yield critical insights into the complex symphony of gene expression and its implications for

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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